![molecular formula C18H26INO2 B5090398 N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide](/img/structure/B5090398.png)
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide
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Overview
Description
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide, also known as DEPN, is a quaternary ammonium compound that has been widely used in scientific research. DEPN is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mechanism of Action
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic neurotransmission.
Biochemical and Physiological Effects
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide has been shown to have a variety of biochemical and physiological effects. These effects include increased cholinergic neurotransmission, increased muscle contraction, and decreased heart rate. N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an effective tool for studying the role of acetylcholinesterase in the nervous system. N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide is also relatively easy to synthesize and has a long shelf life.
However, N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide also has some limitations for use in lab experiments. It is highly toxic and can be dangerous if not handled properly. N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide also has a short half-life in vivo, making it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide. One area of research could focus on the development of new analogs of N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide that have improved pharmacokinetic properties and reduced toxicity. Another area of research could focus on the use of N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide as a potential therapeutic agent for the treatment of pain or other conditions that involve cholinergic neurotransmission.
In conclusion, N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide is a potent inhibitor of acetylcholinesterase that has been extensively used in scientific research. N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide has a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several potential future directions for research on N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide, including the development of new analogs and the use of N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide as a therapeutic agent.
Synthesis Methods
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide can be synthesized through a multi-step process that involves the reaction of 2-naphthol with diethylmethylamine, followed by quaternization with methyl iodide. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide has been extensively used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. N,N-diethyl-2-hydroxy-N-methyl-3-(2-naphthyloxy)-1-propanaminium iodide has been shown to be a potent inhibitor of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the synaptic cleft. This increase in acetylcholine levels can lead to a variety of physiological and biochemical effects.
properties
IUPAC Name |
diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO2.HI/c1-4-19(3,5-2)13-17(20)14-21-18-11-10-15-8-6-7-9-16(15)12-18;/h6-12,17,20H,4-5,13-14H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKECBPWKGMJIGA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COC1=CC2=CC=CC=C2C=C1)O.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide |
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